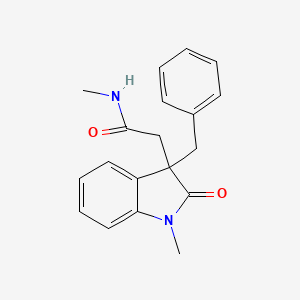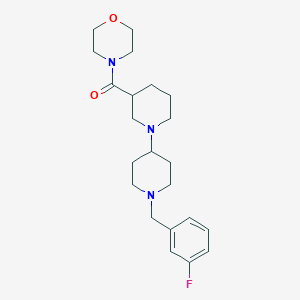![molecular formula C16H13Cl2N3O3 B5307118 1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one, also known as DCM, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the chalcone family, which is a group of organic compounds that have been found to exhibit a variety of biological activities. In
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been used as a tool in scientific research to study the mechanisms of various biological processes, including cell signaling, gene expression, and protein synthesis.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. It has also been found to inhibit the activity of various kinases and transcription factors involved in cell signaling and gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may make it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been extensively studied for its biological activities, which makes it a valuable tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on 1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, the development of new synthesis methods for this compound may allow for the production of more potent and selective compounds for use in scientific research and drug development.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one involves the reaction of 3,4-dichloroacetophenone with 2-amino-4-nitrophenol in the presence of sodium hydroxide and methanol. The resulting product is then treated with methylamine to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for use in scientific research.
Propiedades
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-19-15-9-11(21(23)24)3-5-14(15)20-7-6-16(22)10-2-4-12(17)13(18)8-10/h2-9,19-20H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAMERMYHDLAIP-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
amine hydrochloride](/img/structure/B5307057.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
